N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide
Description
N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide is a heterocyclic compound featuring a fused acenaphthene-thiazole core modified with a 2-iodobenzamide substituent. This structure combines a rigid polycyclic system with a halogenated aromatic moiety, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
2-iodo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2OS/c21-15-7-2-1-5-13(15)19(24)23-20-22-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)25-20/h1-7,10H,8-9H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROBQDCCISPNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the acenaphthothiazole core, which can be synthesized through a cyclization reaction involving acenaphthene and a thioamide. The iodinated benzamide group is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Sonogashira coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the iodine atom can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The acenaphthothiazole moiety may allow it to bind to hydrophobic pockets, while the iodinated benzamide group could facilitate interactions with polar or charged residues .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular features of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide and its analogs:
Notes:
- Bulkier substituents like 1-naphthamide may reduce solubility, whereas methoxy groups could improve electronic interactions in biological systems .
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-iodobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused acenaphthothiazole core combined with an iodinated benzamide group. The molecular formula is , and it has a molecular weight of approximately 364.27 g/mol. The structural features contribute to its unique chemical properties, enabling various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.27 g/mol |
| Structural Features | Acenaphthothiazole core, Iodinated benzamide |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of the Acenaphthothiazole Core : This can be achieved through cyclization reactions involving acenaphthene and thioamide.
- Introduction of the Iodinated Benzamide Group : This is often accomplished using palladium-catalyzed cross-coupling methods such as Suzuki or Sonogashira coupling.
Antitumor Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antitumor activities. For instance, derivatives of thiazole and acenaphthene have shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Specific assays have demonstrated that this compound can induce apoptosis in various cancer cell lines.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors through hydrophobic pockets due to its unique structure.
- Inhibition of Key Pathways : It may inhibit pathways involved in cell proliferation and survival, contributing to its antitumor effects.
Case Studies
-
In Vitro Studies : Research has shown that this compound can significantly reduce the viability of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations.
Cell Line IC50 (µM) Effect MCF-7 15 Inhibition of growth A549 10 Induction of apoptosis - Animal Models : In vivo studies using xenograft models have demonstrated that treatment with this compound results in significant tumor regression compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
